

# A Comparative Analysis of Anle138b and Immunotherapy for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Anle138b-F105 |           |
| Cat. No.:            | B15607771     | Get Quote |

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two emerging therapeutic strategies for Parkinson's disease: the small molecule oligomer modulator Anle138b and alpha-synuclein-targeting immunotherapies. This analysis is based on available preclinical and clinical experimental data.

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein alpha-synuclein ( $\alpha$ -syn) into toxic oligomers and larger aggregates known as Lewy bodies.[1] This pathological process is a central target for disease-modifying therapies. This guide compares two distinct approaches aimed at mitigating  $\alpha$ -syn pathology: Anle138b, a small molecule inhibitor of  $\alpha$ -syn aggregation, and immunotherapies that leverage the immune system to clear pathological  $\alpha$ -syn.

#### **Mechanism of Action**

Anle138b: This orally bioavailable small molecule is designed to directly interfere with the aggregation process of  $\alpha$ -synuclein.[1] It achieves this by binding to cavities within the pathological oligomers and fibrillar structures of  $\alpha$ -syn.[2][3] This interaction inhibits the formation of new toxic oligomers and the subsequent growth into larger fibrils, thereby neutralizing a key driver of neurodegeneration in Parkinson's disease.[4][5] Computational studies suggest that Anle138b has a higher binding affinity for higher-order  $\alpha$ -synuclein oligomers, occupying a cavity and interacting with key residues to interfere with the formation of larger aggregates.[6]



Immunotherapy: The primary approach for immunotherapy in Parkinson's disease involves targeting  $\alpha$ -synuclein for removal by the immune system.[7] This is primarily achieved through two strategies:

- Passive Immunotherapy: This involves the direct administration of externally produced monoclonal antibodies that are specific to α-synuclein, particularly the aggregated forms.[8] These antibodies are thought to work by binding to extracellular α-syn, which can then be cleared by microglia, the resident immune cells of the brain, through Fcy receptor-mediated phagocytosis.[8][9] This process helps to reduce the spread of α-syn pathology between neurons.
- Active Immunotherapy: This strategy involves vaccinating patients with a form of α-synuclein or a peptide that mimics a part of the protein to stimulate the patient's own immune system to produce antibodies against pathological α-syn.[8]

While the **Anle138b-F105** variant was a topic of interest, a comprehensive literature search did not yield specific preclinical or clinical data for a direct comparison with Anle138b or immunotherapies.

### **Preclinical and Clinical Data Comparison**

The following tables summarize the available quantitative data from key preclinical and clinical studies for Anle138b and two representative passive immunotherapies: Prasinezumab and Cinpanemab.

#### Table 1: Anle138b Preclinical and Clinical Data



| Study Phase | Model/Populatio<br>n                      | Key Findings                                                                                                                           | Quantitative<br>Data                                                                                                           | Reference |
|-------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical | Transgenic<br>Mouse Model<br>(A30P α-syn) | Significantly prolonged disease-free survival even with treatment started after symptom onset.                                         | Mean disease-<br>free survival<br>prolonged by 59<br>days (536 vs 477<br>days) with late<br>treatment<br>initiation.           | [10]      |
| Preclinical | Multiple System<br>Atrophy Mouse<br>Model | Reduced α-syn accumulation, prevented loss of dopaminergic neurons, and preserved motor function.                                      | 30% reduction in glial cytoplasmic inclusions (GCIs) in the striatum and substantia nigra.                                     | [11]      |
| Phase 1a    | Healthy<br>Volunteers<br>(n=68)           | Good safety and tolerability profile. Exposure levels achieved were above the fully effective plasma level in a mouse Parkinson model. | At multiple doses of 200 mg, plasma concentrations exceeded those shown to be effective in animal models.                      | [12][13]  |
| Phase 1b    | Parkinson's Disease Patients (n=70)       | Safe and well-tolerated when administered for 7-28 days at doses of 150-300 mg/day. Pharmacokinetic s were comparable to               | No compound-<br>related adverse<br>events leading to<br>early termination<br>and no severe<br>adverse events<br>were observed. | [14]      |



healthy volunteers.

## Table 2: Immunotherapy (Prasinezumab & Cinpanemab) Clinical Data



| Drug                                                                                                                                                                                | Study<br>(Phase)      | Population                                      | Primary<br>Endpoint<br>Result                                                | Key<br>Quantitative<br>Data                                                                                                                                     | Reference   |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|-------------------------------------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Prasinezuma<br>b                                                                                                                                                                    | PASADENA<br>(Phase 2) | 316 early-<br>stage PD<br>patients              | Did not meet primary endpoint (change in MDS-UPDRS total score at 52 weeks). | At 52 weeks, change from baseline in MDS-UPDRS total score was +7.4 (1500 mg) and +8.8 (4500 mg) vs. +9.4 in the placebo group (not statistically significant). | [15][16]    |
| In a delayed-start analysis at 104 weeks, worsening from baseline in MDS-UPDRS Part III was less in the early-start group (9.18 points) vs. the delayed-start group (11.12 points). | [17]                  |                                                 |                                                                              |                                                                                                                                                                 |             |
| Prasinezuma<br>b                                                                                                                                                                    | PADOVA<br>(Phase 2b)  | 586 early-<br>stage PD<br>patients on<br>stable | Missed<br>statistical<br>significance<br>on the                              | Hazard Ratio<br>(HR) for time<br>to confirmed<br>motor                                                                                                          | [4][18][19] |



|            |                    | treatment                          | endpoint (time to confirmed motor progression).       | 0.84 (p=0.0657). In levodopatreated patients, HR = 0.79.                                                                                       |     |
|------------|--------------------|------------------------------------|-------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----|
| Cinpanemab | SPARK<br>(Phase 2) | 357 early-<br>stage PD<br>patients | Did not meet<br>primary or<br>secondary<br>endpoints. | No statistically significant difference in change from baseline in MDS-UPDRS total score at 52 weeks between placebo and any cinpanemab group. | [1] |
| Change in  | [20]               |                                    |                                                       |                                                                                                                                                |     |

Change in [20] striatal binding ratio (SBR) on DaT-SPECT at 52 weeks in the ipsilateral putamen was -7.2% in the placebo group, with no significant treatment effect in the



cinpanemab groups.

# Experimental Protocols Anle138b Preclinical Study (A30P α-syn Mouse Model)

- Animal Model: Transgenic mice expressing human A30P mutant α-synuclein.
- Treatment Protocol: Oral administration of Anle138b (5 mg dissolved in 10 μl DMSO mixed with 200 μl peanut butter) twice daily. Treatment was initiated at 50 weeks of age, after the onset of motor deficits and failure to gain body weight.
- Outcome Measures: Disease-free survival was the primary outcome, defined by a decrease in motor performance on the rotarod test below a predefined threshold.[10]

# Prasinezumab PASADENA Phase 2 Study (NCT03100149)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
- Participants: 316 individuals with early-stage Parkinson's disease (Hoehn and Yahr Stages I–
   II, diagnosed ≤2 years).
- Intervention: Participants were randomized (1:1:1) to receive intravenous infusions of prasinezumab (1500 mg or 4500 mg) or placebo every 4 weeks for 52 weeks (Part 1). This was followed by a 52-week period where all participants received active treatment (Part 2).
- Primary Endpoint: Change from baseline in the sum of scores on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts I, II, and III at week 52.[21]

### Cinpanemab SPARK Phase 2 Study (NCT03318523)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 357 individuals aged 40-80 years, diagnosed with PD within the previous 3
  years, with a modified Hoehn and Yahr score of ≤ 2.5, and evidence of a striatal



dopaminergic deficit on DaT-SPECT.

- Intervention: Participants were randomized (2:1:2:2) to receive intravenous infusions of placebo or cinpanemab at doses of 250 mg, 1250 mg, or 3500 mg every 4 weeks for 52 weeks.
- Primary Endpoint: Change from baseline in the MDS-UPDRS total score at weeks 52 and 72.[1][22]

## Signaling Pathways and Experimental Workflows Anle138b Mechanism of Action



Click to download full resolution via product page

Caption: Anle138b directly targets and inhibits the formation of toxic  $\alpha$ -synuclein oligomers.

### **Passive Immunotherapy Mechanism of Action**





Click to download full resolution via product page

Caption: Monoclonal antibodies bind to  $\alpha$ -synuclein aggregates, facilitating their clearance by microglia.

### **Clinical Trial Workflow Example**





Click to download full resolution via product page

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in Parkinson's disease.

## **Summary and Future Directions**



Anle138b and  $\alpha$ -synuclein-targeted immunotherapies represent two promising but distinct strategies for modifying the course of Parkinson's disease.

Anle138b, as a small molecule, offers the advantage of oral administration and has demonstrated a favorable safety profile in early human trials.[14] Its mechanism of directly inhibiting oligomer formation is a direct intervention in the core pathological process. Preclinical studies have shown encouraging results in terms of neuroprotection and motor symptom improvement.[10][11] Further clinical trials will be crucial to establish its efficacy in patients.

Immunotherapies, particularly passive approaches with monoclonal antibodies like prasinezumab, have also shown signals of potential clinical benefit, although pivotal trials have not yet met their primary endpoints with statistical significance.[4][15] The concept of harnessing the immune system to clear pathological proteins is a powerful one, but challenges remain, including ensuring adequate antibody penetration into the brain and optimizing the timing and patient population for intervention. The discontinuation of cinpanemab due to a lack of efficacy in its Phase 2 trial underscores these challenges.[1]

For drug development professionals, the comparison of these two approaches highlights a key strategic question: is it more effective to inhibit the formation of toxic protein species from within the neuron, or to clear them once they are in the extracellular space? Both approaches have strong scientific rationales and have generated valuable data. The future of disease-modifying therapies for Parkinson's may lie in one of these approaches, a combination of both, or even personalized strategies based on a patient's specific disease subtype and progression. Continued rigorous clinical testing and biomarker development will be essential to determine the ultimate therapeutic value of Anle138b and immunotherapy for individuals living with Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. mdsabstracts.org [mdsabstracts.org]

#### Validation & Comparative





- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase IIb Study: Prasinezumab in Early Parkinson's Medthority [medthority.com]
- 5. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of α-Synuclein aggregation with Anle138b PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthunlocked.com [healthunlocked.com]
- 8. Mechanism of Anti-α-Synuclein Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Anti-α-Synuclein Immunotherapy [e-jmd.org]
- 10. The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzforum.org [alzforum.org]
- 13. Safety, tolerability and pharmacokinetics of the oligomer modulator anle138b with exposure levels sufficient for therapeutic efficacy in a murine Parkinson model: A randomised, double-blind, placebo-controlled phase 1a trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdsabstracts.org [mdsabstracts.org]
- 15. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 16. s201.q4cdn.com [s201.q4cdn.com]
- 17. Prasinezumab in Parkinson's disease: delayed-start analysis of PASADENA trial -Medical Conferences [conferences.medicom-publishers.com]
- 18. roche.com [roche.com]
- 19. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 20. mdsabstracts.org [mdsabstracts.org]
- 21. A Phase II Study to Evaluate the Safety and Efficacy of Prasinezumab in Early Parkinson's Disease (PASADENA): Rationale, Design, and Baseline Data PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [A Comparative Analysis of Anle138b and Immunotherapy for Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607771#comparative-analysis-of-anle138b-f105-and-immunotherapy-for-parkinson-s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com